molecular formula C42H26N6O B15217895 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan

2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan

Cat. No.: B15217895
M. Wt: 630.7 g/mol
InChI Key: MFMBMGCISLTTEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan typically involves the condensation of aniline derivatives followed by cyclization reactions. One common method includes the reaction of diphenylpyridine with an intermediate to form the target compound . Another method involves the reaction of phenylboronic acid with diphenyl cyanide under nitrogen atmosphere to produce 4,4’-biphenyl, which is then reacted with 3,5-diphenyl-1,3,5-triazine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of advanced purification techniques such as sublimation ensures the compound’s high purity, which is crucial for its application in electronic devices .

Chemical Reactions Analysis

Types of Reactions

2,8-Bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan primarily undergoes substitution reactions due to the presence of triazine and furan rings. These reactions can be facilitated by various reagents and conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the triazine rings, while nucleophilic substitution can replace specific hydrogen atoms with nucleophiles .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C42H26N6O

Molecular Weight

630.7 g/mol

IUPAC Name

2-[8-(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C42H26N6O/c1-5-13-27(14-6-1)37-43-38(28-15-7-2-8-16-28)46-41(45-37)31-21-23-35-33(25-31)34-26-32(22-24-36(34)49-35)42-47-39(29-17-9-3-10-18-29)44-40(48-42)30-19-11-4-12-20-30/h1-26H

InChI Key

MFMBMGCISLTTEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC4=C(C=C3)OC5=C4C=C(C=C5)C6=NC(=NC(=N6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9

Origin of Product

United States

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